molecular formula C12H13ClN2 B8636495 2-Tert-butyl-5-chloro-1,6-naphthyridine

2-Tert-butyl-5-chloro-1,6-naphthyridine

Cat. No. B8636495
M. Wt: 220.70 g/mol
InChI Key: AUKZUPBMJHLTPP-UHFFFAOYSA-N
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Patent
US09273080B2

Procedure details

A mixture of 15.7 g (100 mmol) of 2-chloro-3-formyl-4-aminopyridine [338452-92-9], 37.6 ml (300 mmol) of tert-butyl methyl ketone, 1.0 ml (10 mmol) of piperidine and 100 ml of ethanol is heated under reflux for 60 h. After cooling, the reaction mixture is diluted with 500 ml of dichloromethane, washed five times with 500 ml of water each time, dried over magnesium sulfate, and the solvent is removed in vacuo. The residue is recrystallised from ethanol. Yield: 8.2 g (37 mmol), 37%. Purity: >95% according to 1H-NMR.
Quantity
15.7 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([CH:8]=O)=[C:6]([NH2:10])[CH:5]=[CH:4][N:3]=1.[CH3:11][C:12]([C:14]([CH3:17])([CH3:16])[CH3:15])=O.N1CCCCC1.C(O)C>ClCCl>[C:14]([C:12]1[CH:11]=[CH:8][C:7]2[C:6](=[CH:5][CH:4]=[N:3][C:2]=2[Cl:1])[N:10]=1)([CH3:17])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
15.7 g
Type
reactant
Smiles
ClC1=NC=CC(=C1C=O)N
Name
Quantity
37.6 mL
Type
reactant
Smiles
CC(=O)C(C)(C)C
Name
Quantity
1 mL
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 60 h
Duration
60 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WASH
Type
WASH
Details
washed five times with 500 ml of water each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent is removed in vacuo
CUSTOM
Type
CUSTOM
Details
The residue is recrystallised from ethanol

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C1=NC2=CC=NC(=C2C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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